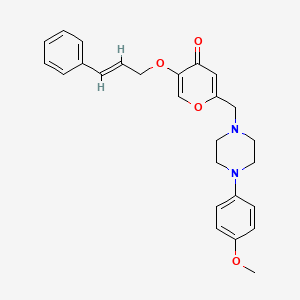

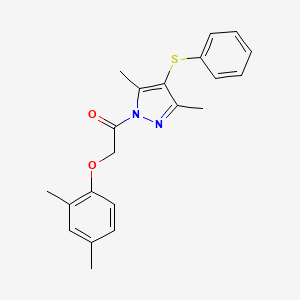

1-((4-甲氧基-3-甲基苯基)磺酰基)-4-(1H-1,2,3-三唑-1-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Antimicrobial Activity Analysis

The study presented in paper focuses on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their antimicrobial activity against pathogens affecting tomato plants. The synthesis involved the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation. The antimicrobial efficacy was tested against bacterial and fungal pathogens, with some derivatives showing significant activity. This suggests that the substitutions on the benzhydryl and sulfonamide rings are crucial for antibacterial properties.

Molecular Structure and Beta(3) Agonist Activity Analysis

In paper , a series of (4-piperidin-1-yl)-phenyl sulfonamides were synthesized and evaluated for their activity on the human beta(3)-adrenergic receptor. The study found that certain modifications, such as replacing the dihydroxyl group with a methyl sulfonamide and incorporating a free carboxylic acid, resulted in potent beta(3) agonists with high selectivity over other adrenergic receptors. This indicates the importance of molecular structure in determining the specificity and potency of these compounds as beta(3) agonists.

Bioactivity of O-Substituted Derivatives Analysis

The research in paper describes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. The process involved coupling with piperidine under pH control and subsequent substitution with various electrophiles. The bioactivity of these compounds was assessed against several enzymes, with notable activity against butyrylcholinesterase. This demonstrates the potential of these derivatives in enzyme inhibition applications.

Crystal Structure Studies Analysis

Papers and both report on the synthesis and crystal structure of sulfonyl-piperidin-4-yl compounds. The compounds were synthesized through condensation reactions and characterized by spectroscopic techniques and X-ray crystallography. The crystallographic data revealed that the piperidine rings in both compounds adopt a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron in and comparable to the classic tetrahedral value in . These studies provide detailed insights into the molecular structures of these compounds.

Chemical Reactions Analysis

Paper discusses the fission of carbon-nitrogen and carbon-sulfur bonds, specifically focusing on the elimination of β-piperidinoethyl phenyl sulfone and the reaction of phenyl vinyl sulfone with hydroxyl ions. The study found that while the elimination of the sulfone was not observed, its methoiodide derivative underwent rapid methylation. The reaction of phenyl vinyl sulfone with hydroxyl ions was characterized by a specific rate constant, indicating the reactivity of these compounds under certain conditions.

Physical and Chemical Properties Analysis

Although the papers provided do not directly address the physical and chemical properties of "1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine," the studies do offer insights into related sulfonamide compounds. The antimicrobial activity, molecular structure, and crystallography data suggest that these compounds have significant biological relevance and structural specificity. The synthesis methods and reaction analyses contribute to understanding the chemical behavior and potential applications of these sulfonamide derivatives.

科学研究应用

控制多形性的策略

制药中的多形性可以显著影响药物的物理性质和功效。竹口等人(2015年)对ASP3026进行的研究,这是一种与“1-((4-甲氧基-3-甲基苯基)磺酰)-4-(1H-1,2,3-三唑-1-基)哌啶”结构类似的化合物,讨论了固体制剂中控制多形性的方法。这项研究对制药行业至关重要,因为控制多形体可能影响药物的稳定性和生物利用度(Takeguchi et al., 2015)。

合成和抗菌活性

含有1,2,4-三唑基团的化合物,包括类似指定化学物质的化合物,已被合成并评估其抗菌性能。Bektaş等人(2007年)报道了新型三唑衍生物的合成,展示了对各种微生物具有中等至良好的抗菌活性。这突显了这类化合物在开发新型抗菌剂中的潜在用途(Bektaş等人,2007年)。

晶体结构研究

了解化合物的晶体结构对于药物设计和材料科学至关重要。Kumara等人(2017年)对哌嗪衍生物进行了晶体结构研究,提供了有关分子构象和相互作用的见解。这些研究对于预测化合物的稳定性、反应性和潜在药物相互作用至关重要(Kumara et al., 2017)。

受体拮抗剂应用

哌嗪衍生物,如上述化合物,已被探索其作为受体拮抗剂的潜力。Yoon等人(2008年)合成了苯磺酰胺,评估为5-HT7受体拮抗剂,说明了该化合物在开发中枢神经系统疾病治疗方面的适用性(Yoon et al., 2008)。

代谢途径研究

已研究了化合物的氧化代谢,包括含有哌嗪和磺酰基团的化合物,以了解它们在人体内的代谢途径。Hvenegaard等人(2012年)研究了Lu AA21004的代谢,详细描述了涉及的酶和产生的代谢物。这项研究对于评估药物的安全性、有效性和潜在的药物相互作用至关重要(Hvenegaard et al., 2012)。

属性

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(triazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12-11-14(3-4-15(12)22-2)23(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJDTXWGZYKPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

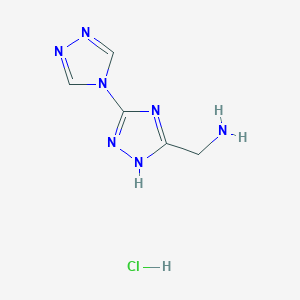

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)

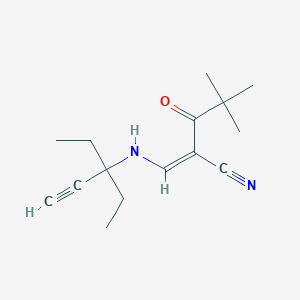

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

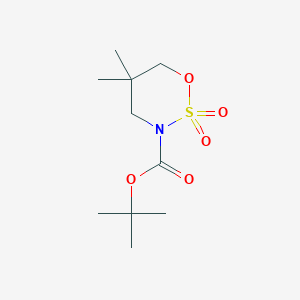

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)